

Application of Butylhydroxyoxo-stannane in Polyurethane Production

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylhydroxyoxo-stannane, also known as monobutyltin oxide (MBTO) or butylstannic acid, is an organotin compound that finds application as a catalyst in the synthesis of various polymers. While extensively used in the production of polyester and alkyd resins, it also serves as a potent catalyst in the formation of polyurethanes.^{[1][2][3][4]} In polyurethane chemistry, butylhydroxyoxo-stannane facilitates the primary reaction between isocyanate (-NCO) and hydroxyl (-OH) groups, which is the fundamental linkage-forming reaction in polyurethane synthesis.^{[1][3]} This document provides detailed application notes and protocols for the use of butylhydroxyoxo-stannane in polyurethane production, aimed at professionals in research and development.

Catalytic Role and Mechanism of Action

Organotin compounds, including butylhydroxyoxo-stannane, are effective catalysts for the gelling reaction in polyurethane formation.^[3] The tin atom in butylhydroxyoxo-stannane acts as a Lewis acid, coordinating with the reactants to facilitate the nucleophilic attack of the hydroxyl group on the isocyanate group. This catalytic activity accelerates the rate of urethane linkage formation, leading to faster curing times and influencing the final properties of the polymer.^[3] The use of butylhydroxyoxo-stannane can be particularly advantageous in applications requiring a high-performance catalyst.^[2]

The proposed catalytic mechanism generally involves the formation of an activated complex between the catalyst, the polyol, and the isocyanate. This complex lowers the activation energy of the reaction, thereby increasing the reaction rate. Butylhydroxyoxo-stannane can help in controlling the reaction kinetics and selectivity, which is crucial for achieving the desired molecular weight and structure of the polyurethane, ultimately affecting its mechanical and thermal properties.[3]

Advantages and Considerations

Advantages:

- **High Catalytic Activity:** Butylhydroxyoxo-stannane is an efficient catalyst that can significantly accelerate the polyurethane curing process.[1][3]
- **Control over Reaction:** By adjusting the catalyst concentration, it is possible to control the gelation and curing rates, which is important for processability.[3]
- **Improved Properties:** The use of this catalyst can lead to polyurethanes with enhanced mechanical properties.

Considerations:

- **Toxicity:** Like other organotin compounds, butylhydroxyoxo-stannane and its residues may have toxicological and environmental concerns that necessitate proper handling and disposal procedures.
- **Hydrolytic Stability:** While some organotin compounds are sensitive to hydrolysis, which can decrease their catalytic activity, butylhydroxyoxo-stannane is noted to be hydrolytically stable.[5]
- **Regulatory Scrutiny:** The use of organotin compounds is subject to increasing regulatory scrutiny in various regions. Researchers should be aware of the current regulations in their respective locations.

Data Presentation: Influence of Butylhydroxyoxo-stannane on Polyurethane Properties

The following table summarizes the expected qualitative and quantitative effects of using butylhydroxyoxo-stannane as a catalyst in a typical polyurethane formulation. The exact values can vary significantly depending on the specific polyol, isocyanate, and other additives used in the formulation.

Property	Without Catalyst	With Butylhydroxyoxo- stannane (Illustrative Range)	Analysis Method
Cure Time	> 24 hours	2 - 8 hours	Tack-Free Time Measurement
Gel Time	Several hours	5 - 30 minutes	Viscometry
Tensile Strength	Lower	10 - 30% increase	ASTM D412
Elongation at Break	Higher	5 - 15% decrease	ASTM D412
Hardness (Shore A)	Lower	5 - 10 point increase	ASTM D2240
Glass Transition Temp. (Tg)	Lower	2 - 5 °C increase	Differential Scanning Calorimetry (DSC)

Experimental Protocols

Protocol 1: Synthesis of a Polyurethane Elastomer

This protocol describes the synthesis of a simple polyurethane elastomer using a polyether polyol, a diisocyanate, and butylhydroxyoxo-stannane as the catalyst.

Materials:

- Polyether polyol (e.g., Polytetramethylene ether glycol - PTMEG, MW 2000)
- Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
- Butylhydroxyoxo-stannane (Catalyst)
- Solvent (e.g., Dry Tetrahydrofuran - THF, if required for viscosity control)

- Chain extender (e.g., 1,4-Butanediol - BDO)

Equipment:

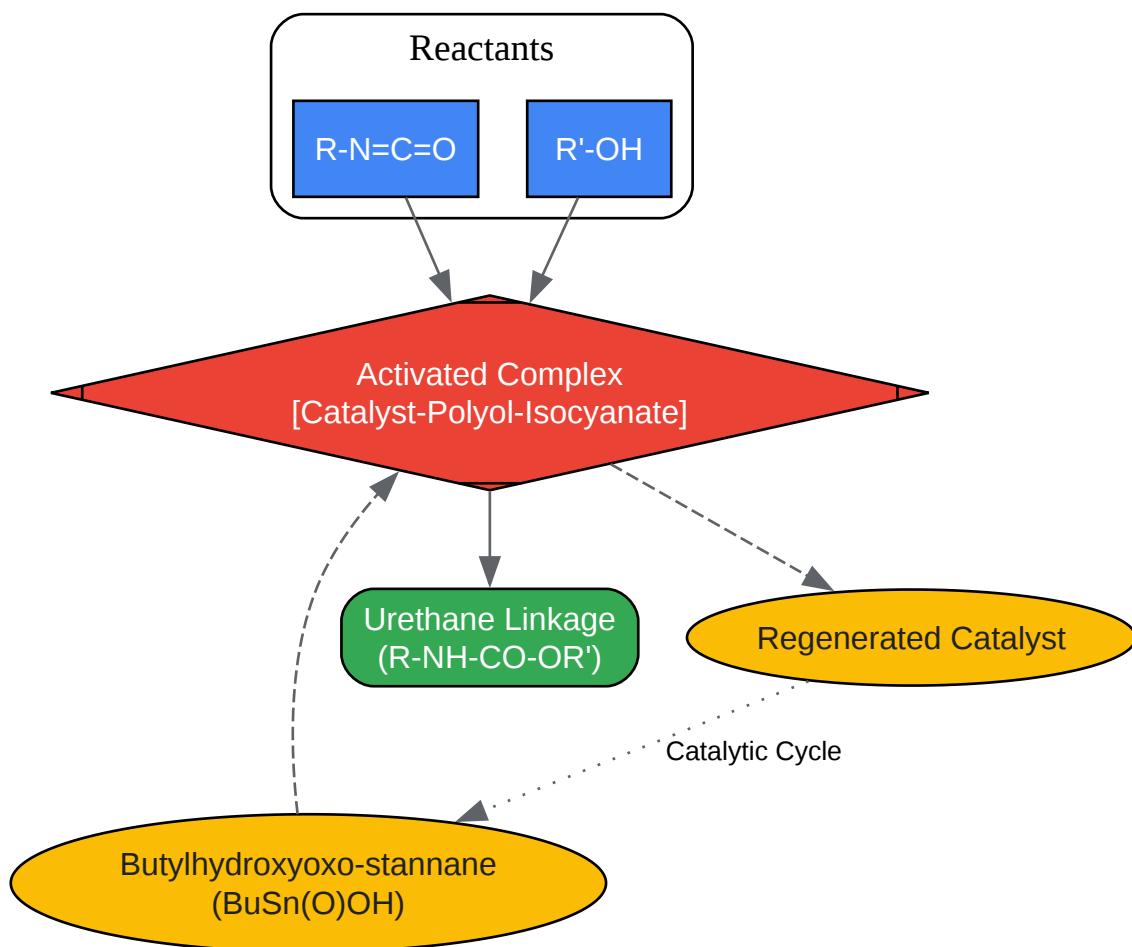
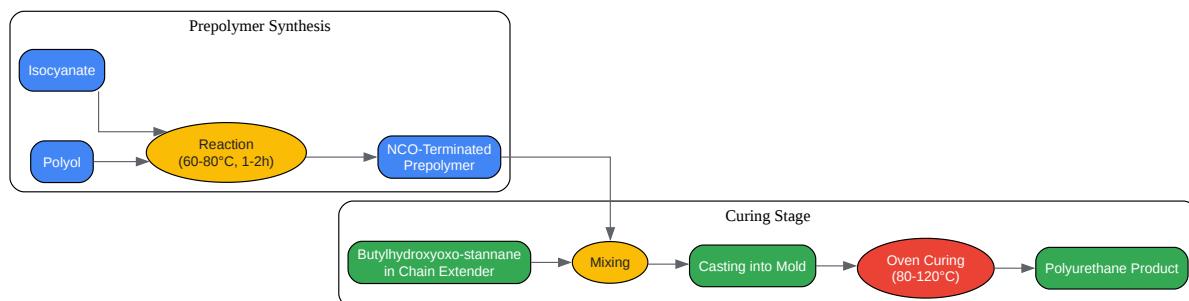
- Three-neck round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Dropping funnel
- Nitrogen inlet
- Vacuum oven

Procedure:

- Preparation of Prepolymer:

1. Dry the polyether polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove any moisture.
2. Charge the dried polyether polyol into the reaction flask under a nitrogen atmosphere.
3. Heat the polyol to the desired reaction temperature (typically 60-80°C) with stirring.
4. Slowly add the diisocyanate to the polyol from the dropping funnel over a period of 30-60 minutes.
5. Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer.

- Catalysis and Chain Extension:



1. Dissolve the required amount of butylhydroxyoxo-stannane catalyst in the chain extender. A typical starting concentration for the catalyst is 0.01 - 0.1% by weight of the total reactants.
2. Add the chain extender/catalyst mixture to the prepolymer while stirring vigorously.

3. Continue stirring for 5-10 minutes until the mixture is homogeneous.

- Casting and Curing:
 1. Pour the reacting mixture into a pre-heated mold.
 2. Cure the cast polyurethane in an oven at a temperature between 80°C and 120°C. The curing time will depend on the catalyst concentration and temperature, and can be monitored by checking for a tack-free surface.
 3. Post-cure the elastomer at a slightly elevated temperature (e.g., 100°C) for several hours to ensure complete reaction and stabilization of properties.

Mandatory Visualizations

Polyurethane Synthesis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atamankimya.com [atamankimya.com]
- 2. CAS 2273-43-0 Butylstannic acid - CAS Chemical [chemicalcas.com]
- 3. sd.bdmaee.net [sd.bdmaee.net]
- 4. High Quality Butyl Stannoic Acid Factory and Manufacturers, Suppliers Direct Price | PTG [ptgchemical.com]
- 5. BNT Chemicals | MBTO – Monobutyltin Oxide [bnt-chemicals.com]
- To cite this document: BenchChem. [Application of Butylhydroxyoxo-stannane in Polyurethane Production]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346574#application-of-butylhydroxyoxo-stannane-in-polyurethane-production>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com